4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Description
Structural Definition and Classification within Heterocyclic Chemistry
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine is a heterocyclic compound belonging to the diazepine family. Its structure features a fused ring system consisting of a pyridine ring and a seven-membered diazepine ring containing two nitrogen atoms. The molecular formula of this compound is C9H13N3 with a molecular weight of 163.22 g/mol.
The compound's name indicates several hydrogenated positions (1H,2H,3H,4H,5H), revealing that multiple positions in the ring system are saturated with hydrogen atoms. The "4-methyl" portion specifies a methyl group (-CH3) substitution at the 4-position of the ring system. The fusion pattern, indicated by [2,3-e] in the name, specifies that the 2,3-positions of the pyridine ring are shared with the diazepine ring.
Table 1. Structural Properties of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine
| Property | Description |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| Ring System | Bicyclic (fused pyridine and diazepine) |
| Heterocyclic Elements | Nitrogen |
| Substitution | Methyl group at 4-position |
| Physical Form | Powder |
| CAS Number | 1184637-59-9 |
| InChI Key | SSOGRSKWGKSPAX-UHFFFAOYSA-N |
This particular fusion pattern distinguishes it from other pyrido-diazepine isomers, such as pyrido[2,3-b]diazepines or pyrido[3,2-e]diazepines, which have different arrangements of the fused rings. The non-planarity of the diazepine ring condensed with the pyridine ring produces various conformational arrangements that impact the compound's properties and potential reactivity.
Research has shown that while seven-membered diazepine rings typically adopt a boat-like or twist-chair conformation, some pyridodiazepines tend toward planarity, creating interesting conformational dynamics. This structural characteristic influences the compound's electronic distribution and potential for interactions with biological targets.
Historical Context of Pyridodiazepine Research
The development and research of pyridodiazepines, including 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine, can be traced within the broader context of diazepine chemistry. Diazepines gained significant attention after the discovery of benzodiazepines in the mid-20th century.
The first benzodiazepine, chlordiazepoxide (Librium), was serendipitously identified by Leo Sternbach at Hoffmann-La Roche in 1955 and marketed by 1960, followed by diazepam (Valium) in 1963. These discoveries sparked extensive research into various diazepine structures, gradually extending to modified systems including pyridodiazepines.
Table 2. Historical Milestones in Diazepine and Pyridodiazepine Research
A significant contribution to pyridodiazepine research came in 1975 when Carboni and colleagues reported the synthesis of pyrido[2,3-e]-1,4-diazepines using the Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones. This represented one of the early synthetic routes to these compounds, although their preliminary pharmacological screening did not show appreciable activity at that time.
Compared to benzodiazepine analogs, pyridodiazepines have received less attention in experimental studies despite their promise as building blocks for new medicines. This gap in research presents both a challenge and an opportunity for future investigations. The relatively limited focus has meant that, until recently, there had been no systematic computational study on the structure, tautomerism, and aromaticity of these compounds.
More recent research has focused on exploring the structural characteristics and electronic properties of pyridodiazepines, with computational studies providing new insights into their fundamental properties. These studies have revealed that the non-planarity of the diazepine ring condensed differently from the pyridine ring produces a variety of conformational situations that cannot be easily predicted based solely on chemical intuition.
Nomenclature and Systematic Classification
The nomenclature of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine follows the systematic naming conventions for heterocyclic compounds, specifically the Hantzsch-Widman system as extended for fused ring systems.
Hantzsch-Widman nomenclature, named after Arthur Rudolf Hantzsch and Karl Oskar Widman, is a type of systematic chemical nomenclature used for naming heterocyclic parent hydrides having no more than ten ring members. This system was independently proposed by Hantzsch and Widman in 1887 and 1888, respectively, and forms the basis for many common chemical names.
In the name "4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine":
- "4-methyl" indicates a methyl group substituent at position 4
- The "1H,2H,3H,4H,5H" prefix indicates hydrogen atoms attached to positions 1, 2, 3, 4, and 5, suggesting these positions are saturated
- "Pyrido" refers to the pyridine ring component
- "[2,3-e]" designates the specific fusion pattern between the pyridine and diazepine rings
- "diazepine" refers to the seven-membered ring containing two nitrogen atoms at positions 1 and 4
Table 3. Nomenclature Components of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine
The International Union of Pure and Applied Chemistry name for this compound is 4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e]diazepine, which provides a slightly different representation of the same structure, emphasizing the tetrahydro nature of the compound.
The International Chemical Identifier (InChI) code for this compound is 1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11), which provides a standardized representation of the chemical structure for electronic databases.
The systematic classification of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine within heterocyclic chemistry involves recognizing it as a member of several nested categories:
- Heterocyclic compounds (containing atoms of at least two different elements in the rings)
- Nitrogen-containing heterocycles (heterocycles with nitrogen atoms in the rings)
- Diazepines (seven-membered rings with two nitrogen atoms)
- Pyridodiazepines (fused ring systems containing pyridine and diazepine rings)
- Pyrido[2,3-e]diazepines (specific fusion pattern of pyridine and diazepine with nitrogens at positions 1 and 4)
This hierarchical classification helps in understanding the relationship between this compound and other related structures within the broader context of heterocyclic chemistry.
Significance in Nitrogen-containing Heterocyclic Compounds
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine belongs to the broader category of nitrogen-containing heterocycles, which are compounds characterized by the presence of nitrogen atoms within ring structures. These compounds are crucial in pharmaceutical and material sciences due to their bioactive properties, making them significant for drug development.
Nitrogen-containing heterocycles like pyridodiazepines have unique structures that often lead to important biological activities. This is particularly relevant for pyridodiazepines, which are described as "heterobicyclic molecules that are promising as building blocks for new medicines".
Table 4. Significance of Nitrogen-containing Heterocycles in Various Fields
| Field | Significance of Nitrogen-containing Heterocycles |
|---|---|
| Pharmaceutical Sciences | Building blocks for bioactive compounds with potential therapeutic applications |
| Medicinal Chemistry | Scaffolds that can be modified to develop compounds with various biological activities |
| Material Sciences | Components in materials with specialized properties due to nitrogen-containing structures |
| Organic Synthesis | Intermediates and precursors for complex molecule synthesis |
| Chemical Biology | Tools for studying biological processes through interaction with biomolecules |
The significance of pyridodiazepines can be contextualized within the broader importance of diazepine structures in medicinal chemistry. For instance, benzodiazepines, which share the diazepine ring structure with pyridodiazepines, are known for their activity on the central nervous system, specifically as modulators of gamma-aminobutyric acid receptors.
While pyridodiazepines like 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine have not achieved the same level of clinical application as benzodiazepines, they represent an important class of compounds for exploration in medicinal chemistry. Their structural features provide a scaffold that can be modified to potentially develop compounds with various biological activities.
The presence of multiple nitrogen atoms in the ring system of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine allows for various interactions with biological targets, potentially through hydrogen bonding, coordination with metal ions, or other mechanisms. This makes it a compound of interest for researchers exploring new lead structures in drug discovery efforts.
Recent computational studies have provided insights into the structural and electronic properties of pyridodiazepines, including aspects related to their tautomerism and aromaticity. These studies help in understanding the fundamental properties of these compounds, which in turn can guide the design and synthesis of derivatives with enhanced properties for specific applications.
Properties
IUPAC Name |
4-methyl-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGRSKWGKSPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C(C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression.
Biological Activity
4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (CAS No. 1184637-59-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties and potential applications in cancer treatment.
- Molecular Formula : C9H13N3
- Molecular Weight : 163.22 g/mol
- IUPAC Name : 4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
- InChI Key : SSOGRSKWGKSPAX-UHFFFAOYSA-N
Biological Activity Overview
Recent studies have indicated that this compound exhibits promising biological activities including cytotoxic effects against various tumor cell lines.
Cytotoxic Activity
A notable study synthesized a series of compounds related to this compound and evaluated their cytotoxic effects on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | HCT-116 (Colorectal) | 16.19 ± 1.35 | |
| Compound 9 | MCF-7 (Breast) | 17.16 ± 1.54 | |
| Doxorubicin | HCT-116 | Standard | |
| Doxorubicin | MCF-7 | Standard |
The results indicate that compound 9 , a derivative of the parent structure with specific modifications, demonstrated significant cytotoxicity comparable to the standard chemotherapeutic agent doxorubicin.
The mechanism behind the cytotoxicity of this compound is believed to involve the induction of apoptosis in cancer cells through various pathways. The presence of nitrogen heterocycles in its structure may contribute to its ability to interact with DNA and inhibit cell proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzodiazepine derivatives similar to this compound:
- Synthesis of Novel Derivatives : A series of new derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The presence of specific functional groups significantly influenced their biological activity.
-
Structure-Activity Relationship (SAR) : Research indicates that modifications at various positions on the pyrido-diazepine structure can enhance or diminish biological activity. For instance:
- The introduction of electron-withdrawing groups increased cytotoxicity.
- Alkyl substitutions at the nitrogen atoms improved solubility and bioavailability.
Scientific Research Applications
Cytotoxic Properties
Research indicates that 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine exhibits promising cytotoxic activity against various cancer cell lines. A notable study synthesized a series of related compounds and evaluated their effects on human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The findings revealed significant cytotoxic effects attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle that when inhibited can lead to cell cycle arrest and reduced proliferation of cancer cells .
Anticancer Research
The primary application of this compound is in the field of anticancer drug development. Its ability to inhibit critical proteins involved in cell cycle regulation makes it a candidate for further development into therapeutic agents for various cancers.
Drug Development Studies
In drug formulation studies, this compound can be utilized as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity. The structure-activity relationship (SAR) studies can provide insights into modifications that could improve its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Comparison Points
Ring Fusion and Substitution Patterns
- Pyrido[2,3-e] vs. Pyrido[4,3-e] Fusion : The positioning of the diazepine ring relative to pyridine (e.g., [2,3-e] vs. [4,3-e]) alters the molecule’s conformational flexibility and binding pocket compatibility. For instance, the HNMT-selective scaffold (pyrido[4,3-e]) achieves submicromolar inhibition, whereas pyrido[2,3-e] analogs may exhibit divergent target affinities .
- Methyl vs.
Functional Group Impact
- Ketone Introduction: The pyrido[2,3-e]diazepin-3-one analog (CAS: 894852-27-8) introduces a polar ketone group, likely reducing passive diffusion across biological membranes compared to the non-oxidized parent compound .
- Oxygen vs.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridine derivatives with diamine precursors. For example, tetrahydro-pyridodiazepines can be synthesized via Grignard reagent addition to cyclic imines, followed by aqueous workup and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients). Key steps include maintaining anhydrous conditions and controlling reaction temperatures (0°C to room temperature) to prevent side reactions. Yields range from 50–70% depending on substituent steric effects .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, methyl groups at the 4-position should show singlet peaks in ¹H NMR (~δ 2.1–2.3 ppm).
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection (λ = 254 nm). Impurities like 3-amino-2-chloro-4-methylpyridine (CAS: 133627-45-9) should be monitored .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₄ClN₂O₂ for related derivatives) .
Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer: Crystallization challenges include low solubility in common solvents and polymorphism. Use SHELX software for structure refinement:
- SHELXL: Small-molecule refinement with high-resolution data.
- SHELXD: For phase determination in twinned crystals.
Key parameters: Apply restraints for disordered methyl groups and validate thermal displacement parameters (ADPs) to avoid overfitting .
Advanced Research Questions
Q. How do substituents at the 4-methyl position influence biological activity in enzyme inhibition assays?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that the 4-methyl group enhances binding to histamine N-methyltransferase (HNMT). Replacements with bulkier groups (e.g., phenyl) reduce activity due to steric clashes. Method:
- Target Class Profiling: Screen against SMMTase enzyme panels.
- Dose-Response Assays: Use 11-point dose curves to determine IC₅₀ values. For example, methyl-imidazole at R2 improves HNMT selectivity, while phenyl groups reduce specificity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to HNMT. The pyrido-diazepine core aligns with the SAM-binding pocket.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories. Key interactions: Hydrogen bonds with Glu28 and hydrophobic contacts with Phe124 .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Common discrepancies arise from assay conditions (e.g., buffer pH, enzyme sources) or compound purity. Steps:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀).
- Counter-Screening: Test for assay interference (e.g., fluorescence quenching in HTS).
- Batch Validation: Re-synthesize compounds with independent QC (e.g., HPLC purity >98%) to exclude impurity-driven artifacts .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Isotope Labeling: Introduce ¹⁴C or ³H at the 4-methyl group for pharmacokinetic tracing.
- Prodrug Design: Mask polar groups (e.g., esterification of carboxylic acid derivatives) to enhance bioavailability.
- Cytochrome P450 (CYP) Inhibition Assays: Use human liver microsomes to identify metabolic hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
